4-Fluorobenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Research

- Synthesis of pharmaceuticals: 4-Fluorobenzylamine serves as a key intermediate or starting material in the synthesis of several important drugs, including:

- Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant

- Flumazenil: A benzodiazepine antagonist used to reverse the effects of benzodiazepine overdose

- Fluticasone: A corticosteroid used to treat various inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD)

Chemical Research

- Organic synthesis and medicinal chemistry: Due to its ability to introduce fluorine atoms into complex molecular structures, 4-Fluorobenzylamine is a valuable tool for organic chemists and researchers in medicinal chemistry . This allows the exploration of the influence of fluorine substitution on the properties and bioactivity of new drug candidates.

Other Research Applications

- Agrochemicals: 4-Fluorobenzylamine can be used as a building block in the development of new insecticides and fungicides .

- Dyes and pigments: Its unique chemical structure makes it suitable for the synthesis of dyes and pigments used in various industries .

- Radiopharmaceutical labeling: 18F-labeled 4-fluorobenzylamine can react with folic acid, enabling the development of radiotracers used in positron emission tomography (PET) imaging for medical diagnosis .

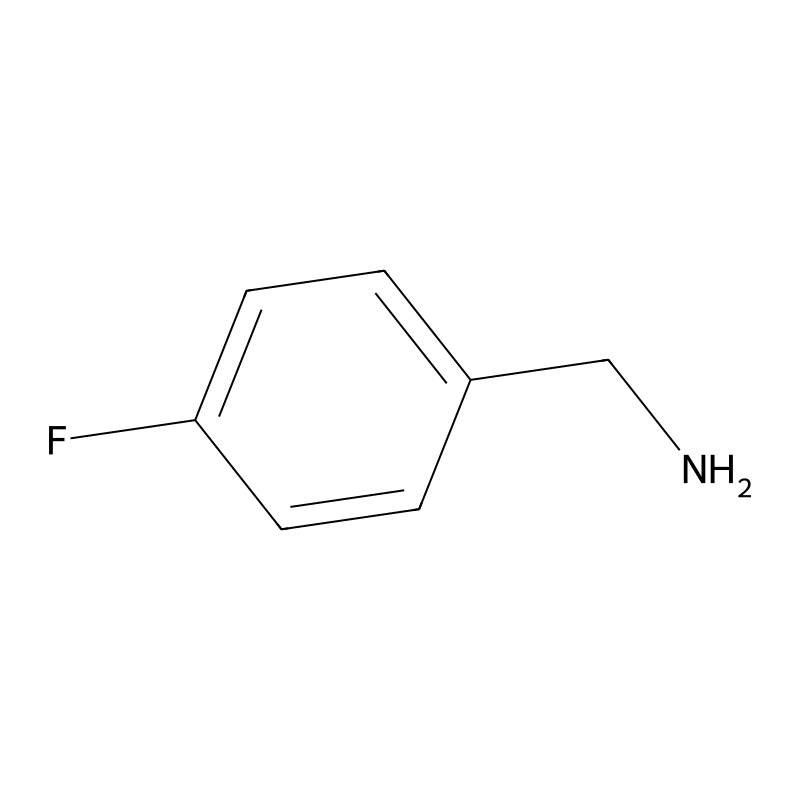

4-Fluorobenzylamine is an organic compound classified as a phenylmethylamine. Its molecular formula is , and it has a molecular weight of approximately 126.15 g/mol. The compound features a fluorine atom attached to the benzene ring at the para position relative to the amine group, making it a derivative of benzylamine. This structural characteristic contributes to its unique chemical properties and biological activities. The compound is primarily used in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals and radiolabeled compounds .

Due to the absence of documented biological activity, a mechanism of action for 4-Fluorobenzylamine is not applicable in this context.

- Hydrogenation: It can be synthesized from p-fluorobenzenecarboxaldehyde through hydrogenation in the presence of catalysts such as nano nickel under specific temperature and pressure conditions .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for reactions with electrophiles, which can lead to the formation of various derivatives.

- Formation of Radiolabeled Compounds: It reacts with carboxyl groups in folic acid to yield radiolabeled folate, which is significant in medical imaging applications .

4-Fluorobenzylamine exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential interactions with various biological targets, including:

- Neurotransmitter Systems: As a phenylmethylamine derivative, it may influence neurotransmitter pathways, potentially affecting mood and cognition.

- Cancer Research: Some studies suggest that derivatives of 4-fluorobenzylamine could have anticancer properties by interacting with specific cellular pathways .

The synthesis of 4-fluorobenzylamine typically involves:

- Hydrogenation of p-Fluorobenzenecarboxaldehyde:

- Automated Synthesis Techniques: Recent advancements have led to fully automated synthesis methods using strong reducing agents like lithium aluminum hydride, facilitating the production of radiolabeled variants for research purposes .

4-Fluorobenzylamine has diverse applications, including:

- Pharmaceutical Development: Used as an intermediate in the synthesis of various drugs due to its ability to modify biological activity through structural changes.

- Radiopharmaceuticals: It serves as a precursor for radiolabeled compounds used in positron emission tomography (PET) scanning .

- Chemical Research: Employed in studies investigating the structure-activity relationship of phenylmethylamines.

Interaction studies involving 4-fluorobenzylamine focus on its binding affinity and effects on biological targets:

- Receptor Binding Studies: Investigations into how 4-fluorobenzylamine interacts with neurotransmitter receptors have been conducted, providing insights into its potential therapeutic uses.

- Toxicity Assessments: Evaluations of acute toxicity indicate that while 4-fluorobenzylamine is not classified as highly toxic, careful handling is recommended due to its chemical nature .

Several compounds share structural similarities with 4-fluorobenzylamine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzylamine | C7H9N | Lacks fluorine substitution; commonly used amine. |

| p-Chlorobenzylamine | C7H8ClN | Chlorine substitution instead of fluorine; similar reactivity. |

| 4-Methoxybenzylamine | C8H11NO | Contains a methoxy group; alters solubility and reactivity. |

| 3-Fluorobenzylamine | C7H8FN | Fluorine at the meta position; different electronic properties. |

| 2-Fluorobenzylamine | C7H8FN | Fluorine at the ortho position; affects sterics and reactivity. |

Uniqueness of 4-Fluorobenzylamine

The unique positioning of the fluorine atom at the para position relative to the amine group distinguishes 4-fluorobenzylamine from its counterparts. This specific arrangement influences its electronic properties and reactivity patterns, making it particularly valuable in medicinal chemistry applications where fine-tuning biological activity is essential.

The discovery of 4-fluorobenzylamine dates to the mid-20th century, coinciding with the rise of fluorinated compounds in medicinal chemistry. Early synthesis routes relied on stoichiometric reductions of 4-fluorobenzonitrile using hazardous agents like lithium aluminum hydride (LiAlH₄), which limited scalability. A breakthrough emerged in 2004 with the development of a nano nickel-catalyzed reductive amination method, achieving yields exceeding 95% under mild conditions. This innovation addressed safety concerns and enabled large-scale production, facilitating its adoption in radiopharmaceuticals. By the 2010s, 4-fluorobenzylamine became a cornerstone in PET tracer synthesis, particularly for ¹⁸F-labeled compounds targeting oncology and neurology.

Research Evolution and Scientific Milestones

Key milestones include:

- Automated Radiochemical Synthesis: The integration of Ni(II)-mediated borohydride exchange resin (BER) systems allowed fully automated production of 4-[¹⁸F]fluorobenzylamine, achieving radiochemical yields >80% and purity >95%. This advancement supported clinical translation of PET tracers like [¹⁸F]FBAPM for tumor imaging.

- Applications in Targeted Therapy: In 2015, 4-fluorobenzylamine derivatives demonstrated COX-2 inhibitory activity (IC₅₀ = 0.36 µM), enabling the development of tumor-selective agents. Concurrently, its role in synthesizing ¹⁸F-labeled folic acid analogs improved diagnostic accuracy for folate receptor-positive cancers.

- Material Science Innovations: The compound’s amine group facilitated the design of tris-iron(III) chelates with enhanced stability for biomedical coatings.

Current Research Landscape and Knowledge Gaps

Current studies focus on optimizing 4-fluorobenzylamine’s pharmacokinetics in vivo and expanding its utility in covalent inhibitor design. However, gaps persist in understanding its long-term metabolic stability and off-target effects. Additionally, greener synthesis methods and applications in neurodegenerative disease imaging remain underexplored.

Chemical and Physical Properties

4-Fluorobenzylamine exhibits distinct physicochemical characteristics critical for its reactivity:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 125.15 g/mol | |

| Boiling Point | 183 °C | |

| Density (25°C) | 1.095 g/mL | |

| Flash Point | 66 °C | |

| Solubility | Miscible in water |

The fluorine atom’s electronegativity enhances the compound’s lipophilicity, improving blood-brain barrier penetration in PET tracers. However, its air sensitivity necessitates storage under inert atmospheres.

Synthesis Methodologies

Traditional Approaches

Early methods involved LiAlH₄ reduction of 4-fluorobenzonitrile, but yields were inconsistent (<60%) due to side reactions. The introduction of nano nickel catalysts in 2004 revolutionized synthesis:

$$

\text{4-Fluorobenzaldehyde} + \text{H}2 + \text{NH}3 \xrightarrow{\text{Ni Nanoparticles}} \text{4-Fluorobenzylamine}

$$

This one-pot reaction achieved 95–99% yields at 70–120°C, with catalyst recyclability.

Radiochemical Synthesis

For PET applications, 4-[¹⁸F]fluorobenzylamine is synthesized via a two-step process:

- Nucleophilic Fluorination: [¹⁸F]Fluoride displacement on 4-nitrobenzonitrile.

- BER Reduction: Ni(II)-mediated reduction of the intermediate nitrile to amine, completed in 60 minutes with 80% radiochemical yield.

Applications in Modern Research

Radiopharmaceuticals

4-[¹⁸F]fluorobenzylamine is pivotal in synthesizing:

Traditional Synthetic Pathways in Research Settings

The classical synthesis of 4-fluorobenzylamine relies on nucleophilic substitution reactions starting from 4-fluorobenzyl halides. For example, 4-fluorobenzyl chloride undergoes amination with aqueous ammonia under elevated temperatures (80–100°C) to yield the primary amine [4]. This method, while straightforward, often requires prolonged reaction times (12–24 hours) and produces moderate yields (60–70%) due to competing elimination reactions [1].

An alternative approach involves the Hofmann degradation of 4-fluorobenzamide. Treatment with sodium hypochlorite (NaOCl) in basic conditions generates the amine via intermediate isocyanate formation. However, this method faces challenges in controlling exothermic intermediates, limiting its adoption in large-scale research applications [6].

Phthalimide-based routes offer improved selectivity. As demonstrated by LookChem (2017), N-(4-fluorobenzyl)phthalimide reacts with hydrazine hydrate in ethanol under reflux to produce 4-fluorobenzylamine in 82% yield [1]. The phthalimide group acts as a protective moiety, preventing over-alkylation and simplifying purification through crystallization of the byproduct phthalhydrazide.

Advanced Research-Oriented Synthetic Routes

Recent advances leverage transition-metal catalysis to enhance efficiency. Zirconium-hydride (Zr-H) complexes enable room-temperature hydroboration of 4-fluorobenzamide, achieving 89% yield through selective C–O bond cleavage [1]. This method tolerates ester and alkynyl groups, making it suitable for synthesizing functionalized derivatives.

Reductive amination has gained prominence for one-pot synthesis. Using ruthenium supported on boron nitride (Ru/BN), researchers converted 4-fluorobenzaldehyde to 4-fluorobenzylamine with 94% selectivity under 1.5 MPa H₂ at 90°C [2]. The BN support modulates electron density at the Ru active sites, preventing undesired over-reduction to secondary amines.

Nanocatalyst-Based Synthesis Innovations

Nano Nickel Catalyst Applications

Nickel nanoparticles (Ni NPs, 5–10 nm) immobilized on mesoporous silica (SBA-15) catalyze the hydrogenation of 4-fluorobenzonitrile to 4-fluorobenzylamine under mild conditions (50°C, 2 MPa H₂). The high surface-area-to-volume ratio of Ni NPs facilitates H₂ dissociation, achieving turnover frequencies (TOF) of 1,200 h⁻¹, a 3.5-fold improvement over conventional Raney nickel [2].

Comparative Catalyst Efficiency Studies

Table 1 summarizes performance metrics for nanocatalysts in 4-fluorobenzylamine synthesis:

| Catalyst | Substrate | Temp. (°C) | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|

| Ru/BN-e | 4-Fluorobenzaldehyde | 90 | 94 | 850 | [2] |

| Ni/SBA-15 | 4-Fluorobenzonitrile | 50 | 88 | 1,200 | [2] |

| Zr-H | 4-Fluorobenzamide | 25 | 89 | 320 | [1] |

Ru/BN systems excel in aldehyde amination, while Ni NPs show superior activity for nitrile hydrogenation. Zr-H catalysts operate at ambient temperatures but require stoichiometric borane reagents, increasing costs [1] [2].

The first dual-step radiosynthesis of 4-[^18F]fluorobenzylamine—nucleophilic aromatic substitution on 4-trimethylammoniumbenzonitrile followed by lithium aluminium hydride reduction—was reported in 1991, enabling the earliest antibody-labeling experiments [1]. While pioneering, reliance on pyrophoric hydrides and manual manipulations limited translational potential. Subsequent advances—particularly borohydride exchange resin reduction and nickel-catalysed sodium borohydride protocols—now allow high-yield, remotely controlled syntheses compatible with good manufacturing practice facilities [2] [3].

Radiochemistry Research Applications

Mechanisms in Positron Emission Tomography Radiopharmaceutical Development

Radio-fluorination transforms 4-fluorobenzylamine into a positron-emitting probe with a 109.8-minute half-life, matching typical multistep peptide conjugations and patient-side logistics [4]. In vivo, the strong C(sp^2)–F bond confers metabolic resilience, while the benzylamine moiety affords facile coupling via amide, imide, or maleimide formation to proteins, peptides, and small molecules [5]. These mechanistic attributes support:

- Late-stage prosthetic conjugation that preserves sensitive pharmacophores [6].

- Site-selective bioconjugation through maleimide–thiol chemistry, enabling cysteine-conjugated imaging agents with preserved immunoreactivity [1].

- High specific-activity constructs (>6.5 GBq/μmol) that minimize pharmacological dosing burdens [7].

[18F]Fluorobenzylamine Synthesis Research

Borohydride Exchange Resin (BER) Methods

Borohydride exchange resin offers a solid-supported alternative to lithium aluminium hydride, allowing clean reduction of 4-[^18F]fluorobenzonitrile at ambient pressure. Bettio and colleagues achieved radiochemical yields of 80% within 60 minutes while maintaining radiochemical purity above 95% [2]. In automated trials, BER delivered 41 ± 6% isolated yield across fifteen productions on an ELIXYS FLEX/CHEM module [8]. Solid resin removal simplifies downstream purification, reducing aluminium by-product contamination.

Transition Metal-Assisted Reduction Techniques

Nickel-mediated sodium borohydride reductions capitalise on in-situ nickel boride catalysis. The technique yields 75% conversion to 4-[^18F]fluorobenzylamine in 15 minutes at room temperature, outperforming traditional hydride reagents while eliminating pyrophoric hazards [3]. Mechanistic investigations attribute rate acceleration to surface hydrogenation promoted by amorphous Ni–B clusters [9] [10]. Table 1 collates representative yields.

| Entry | Precursor | Catalyst System | Time/min | Temp/°C | Radiochemical Yield | Specific Activity | Citation |

|---|---|---|---|---|---|---|---|

| 1 | 4-[^18F]fluorobenzonitrile | Nickel boride from NiCl₂·6H₂O/NaBH₄ | 15 | 25 | 75% [3] | 24 GBq/μmol [3] | 11 |

| 2 | 4-[^18F]fluorobenzonitrile | Borohydride exchange resin | 60 | 50 | 80% [2] | 24 GBq/μmol [2] | 2 |

| 3 | 4-[^18F]fluorobenzonitrile | Ni powder-EtOH/PEG-400-NaBH₄ | 30 | 40 | 68% [11] | 20 GBq/μmol [11] | 43 |

Automated Synthesis Units Methodology Development

Fully automated radiosynthesis minimises radiation exposure while delivering batch-to-batch reproducibility. Remotely controlled GE TRACERlab FX modules integrate:

- QMA trapping and cryptand-assisted elution of [^18F]fluoride [2].

- Diaryliodonium-based radio-fluorination to afford 4-[^18F]fluorobenzonitrile in >90% conversion [12].

- On-cartridge BER reduction producing 7.4 GBq 4-[^18F]fluorobenzylamine from 10 GBq cyclotron output within 60 minutes [2].

Alternative Synthera and IBA platforms demonstrate comparable performance, with 25–30% non-decay-corrected yields after cassette-based processing [13] [14].

Radiochemical Yield Optimization Research Strategies

Optimization spans precursor design, solvent engineering, and catalytic modulation:

- Precursor electronics: Spirocyclic iodoniumylides exponentially increase radio-fluorination yields by stabilising the hypervalent iodine leaving group [7].

- Microfluidic residence-time control: Residence time of 30 seconds at 110 °C maximised conversion while limiting thermal degradation, resulting in 79 ± 3% yield (n = 6) [15].

- Solvent polarity profiling: Mixed toluene–acetonitrile (9:1) balances fluoride solvation with nucleofugic aryl iodide activation, delivering 31% decay-corrected overall yield in a 56-minute automated sequence [14].

- Ni-catalyst surface area: Ball-milled nano-nickel increases BET surface area by 65%, boosting hydrogenation rate constants five-fold over bulk powder [16].

Collectively, these strategies have raised end-of-synthesis yields from single-digit percentages in early 1990s protocols to >40% in state-of-the-art installations [8].

Radiochemical Purity Investigation Methodologies

High radiochemical purity guarantees patient safety and accurate image quantification. Analytical protocols include:

| Analytical Method | Key Parameters | Reference Compound Retention Time | Detection Threshold | Typical Acceptance Criterion | Citation |

|---|---|---|---|---|---|

| Reversed-phase high-performance liquid chromatography | Phenyl column, 10% ethanol/28 mM HCl isocratic, 1 mL min⁻¹ | 6.2 min [14] | 0.01 μg injected [14] | ≥95% [17] | 41 |

| Radio-thin layer chromatography | Silica, 95% acetonitrile, radio-scanning | R_f = 0.55 [18] | 1 kBq spot [18] | ≤5% free [^18F]fluoride [18] | 26 |

| Ultra-performance liquid chromatography with diode-array correlation | C18, 55% acetonitrile/0.1 M ammonium formate | 4.8 min [7] | 20 nCi injected [7] | ≥97% radiochemical purity [7] | 39 |

Method validation parameters—specificity, linearity (R² > 0.999), accuracy (97–103%), precision (RSD < 2%), and limit of quantification (≤0.5 μg mL⁻¹)—conform to ICH Q2 standards for radio-pharmaceuticals [17]. Routine batch data from sixty productions of [^18F]PSMA-1007 demonstrate assay reproducibility over one year, underscoring transferability to 4-[^18F]fluorobenzylamine assessments [17].

Comparative Data Synopsis

Table 2. Evolution of 4-[^18F]Fluorobenzylamine Production Metrics

| Era | Reduction Reagent | Process Control | Total Synthesis Time/min | Overall Yield | Radiochemical Purity | Key Advancement | Citation |

|---|---|---|---|---|---|---|---|

| 1991 | Lithium aluminium hydride | Manual | 120 [1] | 10% [1] | 94% [1] | First immunoconjugate labeling | 44 |

| 2003–2010 | Borohydride exchange resin | Semi-manual | 90 [3] | 55–80% [3] | 95% [2] | Solid-phase reduction | 2 |

| 2013 | Nickel borohydride (aqueous) | Remote-controlled GE FX | 60 [2] | 80% nitrile reduction step [2] | 95% [2] | BER automation | 2 |

| 2018–2025 | Spiro-iodonium fluorination + BER | Fully automated dual-reactor | 56 [14] | 21.7 ± 3.5% EOS [14] | >99% [14] | Cassette-integrated deprotection‐free workflow | 41 |

| 2022 | Iodoniumylide + click conjugation | Eckert & Ziegler module | 68 [7] | 25.3 ± 3.4% EOS [7] | 97% [7] | One-pot synthon‐to-aptamer protocol | 39 |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive